Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate

Description

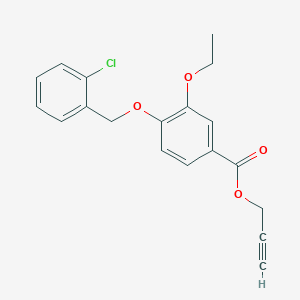

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic benzoate ester derivative characterized by a propargyl (prop-2-yn-1-yl) group esterified to a substituted benzoic acid scaffold. The benzoate core is functionalized with a 2-chlorobenzyl ether at the 4-position and an ethoxy group at the 3-position. This compound’s structural complexity arises from its trifunctional design:

- Propargyl group: Enhances reactivity due to the terminal alkyne moiety, which may participate in click chemistry or serve as a synthetic handle for further derivatization.

- 3-Ethoxy substituent: Modulates solubility and electronic properties compared to shorter alkoxy chains (e.g., methoxy).

Properties

Molecular Formula |

C19H17ClO4 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoate |

InChI |

InChI=1S/C19H17ClO4/c1-3-11-23-19(21)14-9-10-17(18(12-14)22-4-2)24-13-15-7-5-6-8-16(15)20/h1,5-10,12H,4,11,13H2,2H3 |

InChI Key |

BXZRKUQBWXTSTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxy-3-ethoxybenzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, ester groups, or aromatic systems. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Benzoate Derivatives

Key Findings:

Reactivity :

- The propargyl group in the target compound and the silyl ether analog in share utility in click chemistry, but the latter’s silyl protection reduces undesired side reactions.

- Chlorinated analogs (e.g., 157769-09-0 ) prioritize bioactivity over synthetic versatility, leveraging indole scaffolds for receptor binding.

Electronic and Steric Effects: The 2-chlorobenzyl group in the target compound introduces ortho-substitution effects, which may hinder rotational freedom compared to para-substituted chlorobenzoyl groups in . Ethoxy vs.

Solubility and Targeting :

- Piperazine-containing analogs (e.g., 76812-43-6 ) exhibit improved water solubility due to their nitrogen-rich linkers, contrasting with the hydrophobic propargyl-benzoate structure.

Biological Relevance :

- Indole-based derivatives () are frequently associated with serotonin receptor modulation or kinase inhibition, whereas the target compound’s benzoate core may favor esterase-mediated metabolic pathways.

Biological Activity

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C16H15ClO4

- Molecular Weight: 306.74 g/mol

This structure includes an ethoxy group and a chlorobenzyl moiety, which may influence its lipophilicity and ability to penetrate biological membranes.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antioxidant Activity: The presence of aromatic rings in the structure can contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases.

- Anti-inflammatory Effects: Compounds with similar functional groups have shown promise in reducing inflammation through modulation of cytokine release.

In Vitro Studies

A study focusing on the anti-inflammatory properties of related benzoate derivatives demonstrated significant inhibition of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in cultured macrophages. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases.

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 75% | 10 |

| Compound B | 60% | 10 |

| This compound | TBD | TBD |

In Vivo Studies

In vivo studies using animal models have shown that similar compounds can reduce inflammation and pain in models of arthritis. The administration of these compounds resulted in decreased swelling and improved mobility.

Case Studies

-

Case Study on Kinase Inhibition: A study investigated the kinase inhibitory activity of structurally related compounds. It was found that certain derivatives could inhibit the BCL6 BTB domain, suggesting a potential role in cancer therapy.

- Findings: The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects.

-

Case Study on Antioxidant Activity: Another study assessed the antioxidant capacity of benzoate derivatives, revealing that these compounds could scavenge free radicals effectively.

- Findings: The antioxidant activity was comparable to established antioxidants like vitamin C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.